Cas no 62838-65-7 (3-acetyl-1H-pyridin-2-one)

3-acetyl-1H-pyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Acetyl-2(1H)-pyridinone
- 1-(2-Hydroxy-3-pyridinyl)ethanone
- 1-(2-hydroxypyridin-3-yl)ethanone
- 2(1H)- Pyridinone, 3-acetyl-
- 2(1H)-Pyridinone, 3-acetyl- (9CI)
- 3-acetyl-1,2-dihydropyridin-2-one
- 3-acetyl-1H-pyridin-2-one
- 3-Acetyl-2(1H)-pyridone
- 3-Acetylpyridin-2(1H)-one
- 3-Acetylpyridon-2
- acetylpyridone
- 1-(2-hydroxypyridin-3-yl)ethan-1-one
- 2(1H)-Pyridinone, 3-acetyl-
- 1-(2-HYDROXY-PYRIDIN-3-YL)-ETHANONE
- 2(1H)-Pyridinone,3-acetyl-
- 3-Acetyl-2-pyridone
- PubChem23936
- PYKHYSXTVOVOHV-UHFFFAOYSA-N
- BCP28633
- 1-(2-Hydroxy-3-pyridiny
- J-511497
- 62838-65-7
- DS-12807
- 2(1H)-Pyridinone,3-acetyl-(9ci)
- SB38008
- DTXSID40489719
- SCHEMBL3182033
- A905065
- FT-0697045
- CS-W008721
- MFCD11977425
- A22166
- AKOS006352548
- 3-Acetyl-2-hydroxypyridine;3-Acetyl-2(1H)-Pyridinone;2(1H)-Pyridinone, 3-acetyl-
-
- MDL: MFCD12545969
- インチ: 1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)
- InChIKey: PYKHYSXTVOVOHV-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(C([H])([H])[H])=O)=C([H])C([H])=C([H])N1[H]
計算された属性
- せいみつぶんしりょう: 137.04800
- どういたいしつりょう: 137.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.218
- ゆうかいてん: No data available
- ふってん: 328.7℃ at 760 mmHg
- フラッシュポイント: 152.608 °C
- 屈折率: 1.557
- PSA: 49.93000
- LogP: 0.57750
- じょうきあつ: 0.0±0.9 mmHg at 25°C
3-acetyl-1H-pyridin-2-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-acetyl-1H-pyridin-2-one 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-acetyl-1H-pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133578-250mg |
3-acetylpyridin-2(1H)-one |
62838-65-7 | 95% | 250mg |
$89 | 2023-02-18 | |
eNovation Chemicals LLC | D503400-1g |
3-Acetyl-2-hydroxypyridine |
62838-65-7 | 95% | 1g |
$430 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-200mg |
3-acetyl-1H-pyridin-2-one |
62838-65-7 | 97% | 200mg |
431.0CNY | 2021-08-05 | |
Ambeed | A285075-100mg |
3-Acetylpyridin-2(1H)-one |
62838-65-7 | 97% | 100mg |
$12.0 | 2025-02-21 | |
Alichem | A029186856-5g |
3-Acetylpyridin-2(1H)-one |
62838-65-7 | 97% | 5g |
$699.60 | 2023-09-01 | |
Chemenu | CM133578-1g |
3-acetylpyridin-2(1H)-one |
62838-65-7 | 95% | 1g |
$230 | 2023-02-18 | |
Apollo Scientific | OR345384-5g |
3-Acetyl-2-hydroxypyridine |
62838-65-7 | 97% | 5g |
£468.00 | 2025-02-20 | |
Fluorochem | 093580-1g |
3-Acetyl-2(1H)-pyridinone |
62838-65-7 | 95% | 1g |
£160.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU473-250mg |
3-acetyl-1H-pyridin-2-one |
62838-65-7 | 97% | 250mg |
747CNY | 2021-05-08 | |
ChemScence | CS-W008721-100mg |
2(1H)-Pyridinone, 3-acetyl- |
62838-65-7 | 99.84% | 100mg |
$47.0 | 2022-04-26 |
3-acetyl-1H-pyridin-2-one 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
3-acetyl-1H-pyridin-2-oneに関する追加情報
3-Acetyl-1H-Pyridin-2-One: A Comprehensive Overview
3-Acetyl-1H-pyridin-2-one (CAS No. 62838-65-7) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also known as pyridinone derivative, belongs to the broader class of pyridones, which are derivatives of pyridine with a ketone group. The molecule's structure consists of a six-membered aromatic ring with one nitrogen atom and a ketone group at the 2-position, along with an acetyl group attached at the 3-position. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the potential of 3-acetyl-1H-pyridin-2-one in various applications. For instance, researchers have explored its role as a building block in organic synthesis, where it serves as an intermediate for constructing more complex molecules. The compound's reactivity is influenced by the electron-withdrawing nature of the ketone group and the electron-donating acetyl group, making it versatile in both nucleophilic and electrophilic reactions. This duality has been exploited in the development of novel synthetic pathways for pharmaceuticals and agrochemicals.
In the realm of pharmacology, 3-acetyl-1H-pyridin-2-one has shown promise as a lead compound for drug discovery. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it can inhibit key enzymes involved in inflammatory pathways. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in cancer therapy. Recent findings suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in oncology research.
The synthesis of 3-acetyl-1H-pyridin-2-one has been optimized through various methodologies. Traditional approaches involve cyclization reactions of suitable precursors under acidic or basic conditions. However, recent advancements have focused on green chemistry principles, such as using microwave-assisted synthesis or catalytic systems to enhance reaction efficiency and reduce environmental impact. These methods not only improve yield but also minimize waste, aligning with sustainable chemical practices.
From a materials science perspective, pyridinone derivatives like 3-acetyl-1H-pyridin-2-one have been investigated for their potential in creating advanced materials. Their ability to form coordination complexes with metal ions has led to applications in catalysis and sensor development. For example, researchers have reported the use of this compound as a ligand in metalloporphyrins for gas sensing applications, where its electronic properties contribute to high sensitivity and selectivity.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 3-acetyl-1H-pyridin-2-one. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation across its aromatic ring, which enhances its stability and reactivity towards electrophilic substitution. These findings have been instrumental in guiding experimental designs for new synthetic routes and functionalization strategies.
In terms of industrial applications, 3-acetyl-1H-pyridin-2-one is increasingly being considered for use in specialty chemicals and fine chemicals production. Its unique properties make it suitable for applications ranging from agrochemicals to advanced materials. For instance, recent developments have explored its role as a precursor for herbicides and fungicides, leveraging its bioactive properties to develop more effective agricultural solutions.
Looking ahead, ongoing research continues to uncover new facets of 3-acetyl-1H-pyridin-2-one's potential. Collaborative efforts between academic institutions and industry are driving innovations in its synthesis, characterization, and application. As computational tools become more sophisticated and experimental techniques more precise, the full scope of this compound's utility is expected to expand further.
In conclusion, 3-acetyl-1H-pyridin-2-one (CAS No. 62838-65-7) stands out as a versatile and multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure underpins its reactivity and functionality, making it an invaluable tool in organic synthesis, pharmacology, and materials science. As research progresses, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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